N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide: is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique chemical structure, which includes a five-membered ring containing four nitrogen atoms. This compound is of particular interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the benzamide moiety, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or NaBH4.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Typically, oxidation-resistant products due to the stability of the tetrazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted derivatives of the original compound, depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide: Shares the tetrazole and benzamide moieties but differs in the substitution pattern.
Losartan: An angiotensin II receptor antagonist with a tetrazole ring, used in the treatment of hypertension.
Candesartan: Another angiotensin II receptor antagonist with a similar structure to losartan.
Uniqueness
N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other tetrazole derivatives.
Properties
Molecular Formula |
C15H19N5O |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-cyclohexyl-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H19N5O/c1-11-17-18-19-20(11)14-10-6-5-9-13(14)15(21)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,21) |
InChI Key |
BVXPUWYQEQHBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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